2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate

Description

Molecular Architecture and Functional Group Analysis

The compound exhibits a hybrid molecular architecture combining organosiloxane motifs with quaternary ammonium functionality. Its molecular formula, C₁₈H₄₅NO₆Si₃ , reflects three silicon atoms distributed across a disiloxane backbone modified with trimethylsilyloxy groups. The central structural features include:

- Quaternary ammonium core : A trimethylazanium group ([CH₃]₃N⁺) forms the cationic center, stabilized by charge delocalization across adjacent oxygen atoms.

- Siloxane backbone : A 1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl group provides hydrophobic character through methyl and trimethylsilyl substituents.

- Acetate counterion : The CH₃COO⁻ anion balances the quaternary ammonium's positive charge through ionic interactions.

- Hydroxypropoxy linker : A three-carbon chain containing hydroxyl (-OH) and ether (-O-) groups bridges the ammonium and siloxane components.

The spatial arrangement creates distinct polarity gradients, with the hydrophilic ammonium-acetate pair offset by hydrophobic siloxane domains. Fourier-transform infrared (FTIR) spectral analysis would reveal characteristic absorptions for:

Properties

CAS No. |

94071-25-7 |

|---|---|

Molecular Formula |

C18H45NO6Si3 |

Molecular Weight |

455.8 g/mol |

IUPAC Name |

[2-hydroxy-3-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]propyl]-trimethylazanium;acetate |

InChI |

InChI=1S/C16H42NO4Si3.C2H4O2/c1-17(2,3)14-16(18)15-19-12-11-13-24(10,20-22(4,5)6)21-23(7,8)9;1-2(3)4/h16,18H,11-15H2,1-10H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

OHSRJYCSRANJSR-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C[N+](C)(C)CC(COCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate involves several steps. The process typically starts with the preparation of the disiloxanyl intermediate, which is then reacted with propyltrimethylammonium acetate under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler siloxane derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

Medicine: Explored for its antimicrobial and antifungal properties.

Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl and ammonium groups can form hydrogen bonds with biological molecules, while the siloxane backbone provides stability and flexibility. These interactions can influence cellular processes and pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Compared to other organosilicon compounds, 2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate is unique due to its combination of functional groups. Similar compounds include:

Trimethylsilyl derivatives: These compounds share the trimethylsilyl group but lack the complex disiloxanyl structure.

Ammonium acetates: These compounds have the ammonium acetate group but do not possess the siloxane backbone.

This compound’s unique structure allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.

Biological Activity

2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate is a quaternary ammonium compound with potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, featuring a siloxane moiety and a quaternary ammonium group, suggests diverse biological activities that warrant detailed investigation.

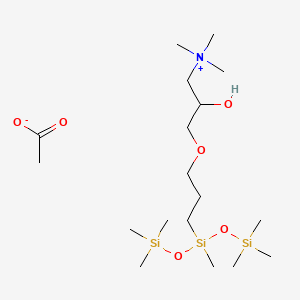

Chemical Structure

The compound can be represented as follows:

This structure includes:

- A quaternary ammonium group that enhances solubility and biological interaction.

- A siloxane chain that may influence its stability and interaction with biological membranes.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including antimicrobial, antifungal, and cytotoxic effects. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Quaternary ammonium compounds (QACs), such as the one , are known for their antimicrobial properties. Studies have shown that QACs can disrupt microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of QACs

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzalkonium Chloride | Staphylococcus aureus | 0.5 µg/mL |

| Cetyltrimethylammonium Bromide | E. coli | 0.25 µg/mL |

| 2-Hydroxy-3-(...) | Staphylococcus aureus | TBD |

Note: The MIC for 2-Hydroxy-3-(...) is yet to be established through empirical studies.

Cytotoxicity Studies

Cytotoxicity assays using mammalian cell lines have indicated that certain QACs can exhibit cytotoxic effects at higher concentrations. For instance, studies on similar compounds have reported IC50 values ranging from 10 to 100 µM.

Table 2: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzalkonium Chloride | HeLa | 15 |

| Cetyltrimethylammonium Bromide | MCF-7 | 50 |

| 2-Hydroxy-3-(...) | TBD | TBD |

The proposed mechanism of action for the biological activity of this compound involves:

- Membrane Disruption : The cationic nature allows it to interact with negatively charged components of microbial membranes.

- Cell Penetration : The siloxane chain may facilitate penetration through lipid bilayers, enhancing bioavailability.

- Enzyme Inhibition : Potential interactions with key enzymes involved in metabolic pathways could lead to inhibition of microbial growth.

Case Studies

Recent studies exploring the biological effects of similar compounds provide insights into the potential applications of 2-Hydroxy-3-(...). For example:

- Study on Antifungal Activity : A study demonstrated that a structurally similar QAC exhibited significant antifungal properties against Candida species, suggesting potential for use in antifungal formulations.

- Cytotoxicity in Cancer Cells : Research indicated that related compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting a possible therapeutic window for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.